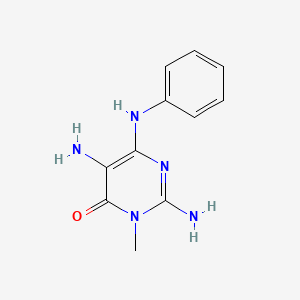
2,5-Diamino-6-anilino-3-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-Diamino-6-anilino-3-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H13N5O and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,5-Diamino-6-anilino-3-methylpyrimidin-4(3H)-one, also known by its CAS number 61693-33-2, is a heterocyclic compound with significant biological activity. This article provides a comprehensive analysis of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H13N5O. The compound features a pyrimidine ring substituted with two amino groups and an aniline moiety, contributing to its diverse biological activities.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity against certain pathogens by interfering with their replication processes.
- Anticancer Potential : Some studies indicate that the compound may induce apoptosis in cancer cells through various signaling pathways.
Biological Activity Data
Case Studies
- Antiviral Efficacy : A study conducted by Wu et al. demonstrated that derivatives of this compound showed promising results against viral infections, with effective concentrations (EC50) ranging from 5 to 28 μM for various strains tested .
- Cancer Research : In vitro studies revealed that the compound could significantly reduce cell viability in specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Research Findings
Recent investigations into the biological activity of this compound have highlighted several important findings:
- Binding Affinity : Molecular docking studies indicate a strong binding affinity to target proteins involved in disease pathways, enhancing its potential as a drug candidate .
- Toxicity Profiles : Toxicological assessments have shown that while the compound exhibits significant biological activity, it also requires careful evaluation for potential cytotoxic effects at higher concentrations .
Properties
CAS No. |
61693-33-2 |
|---|---|
Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2,5-diamino-6-anilino-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H13N5O/c1-16-10(17)8(12)9(15-11(16)13)14-7-5-3-2-4-6-7/h2-6,14H,12H2,1H3,(H2,13,15) |
InChI Key |
KNQUWERJAXMLAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N=C1N)NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















